MFCD00168228
Description
MFCD00168228 is a chemical compound cataloged under the MDL number system, commonly utilized in pharmaceutical and organic synthesis research. Based on analogous compounds (e.g., boronic acids and halogenated aromatics), this compound is inferred to belong to the class of organoboron compounds, which are pivotal in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry . These compounds often exhibit moderate aqueous solubility, tunable lipophilicity, and bioactivity profiles suitable for drug discovery .
Properties
IUPAC Name |
1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-21-19(15-23-11-5-1-6-12-23)17-9-3-4-10-18(17)20(22(21)26)16-24-13-7-2-8-14-24/h3-4,9-10,25-26H,1-2,5-8,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIGPDXODJYUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C(C3=CC=CC=C32)CN4CCCCC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by reduction.
Introduction of Piperidin-1-ylmethyl Groups: The piperidin-1-ylmethyl groups are introduced via a nucleophilic substitution reaction, where piperidine reacts with a suitable leaving group on the naphthalene core.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of 1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperidin-1-ylmethyl groups.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene core.
Scientific Research Applications
1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-bis(piperidin-1-ylmethyl)naphthalene-2,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Discussion of Research Findings
- Structural Modifications : Bromine and chlorine substituents in boronic acids enhance electrophilicity, facilitating cross-coupling reactions, while methyl groups in benzoic acids improve thermal stability .
- Thermodynamic Properties : Higher Log P values in boronic acids (XLOGP3 = 2.15) correlate with increased lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Biological Relevance: The absence of CYP inhibition in boronic acids (vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
